molecular formula C16H17NO B337447 N-(2-ethylphenyl)-2-phenylacetamide

N-(2-ethylphenyl)-2-phenylacetamide

Cat. No.: B337447
M. Wt: 239.31 g/mol
InChI Key: GBJIHCNNNHVRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring an ethyl group at the ortho position of the aromatic ring attached to the nitrogen atom. 2-Phenylacetamides are versatile scaffolds in organic synthesis and medicinal chemistry, with substituents on the aromatic ring or nitrogen atom influencing reactivity, biological activity, and applications .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-2-14-10-6-7-11-15(14)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

GBJIHCNNNHVRHF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent on the nitrogen-bound aromatic ring significantly impacts electronic and steric properties. Below is a comparative analysis of N-(2-ethylphenyl)-2-phenylacetamide and key analogs:

Compound Name Substituent on N-Aryl Ring Electronic Effect Key Properties/Applications References
This compound 2-Ethyl Electron-donating Limited data; inferred lower reactivity in electrophilic substitutions
N-Phenyl-2-phenylacetamide (PPA) H Neutral Baseline for alkylation studies; moderate reactivity in phase-transfer catalysis
N-(4-Nitrophenyl)-2-phenylacetamide (NPA) 4-Nitro Electron-withdrawing High reactivity in benzylation; proceeds via interfacial mechanism in phase-transfer catalysis
N-(4-Chlorophenyl)-2-phenylacetamide (CPA) 4-Chloro Electron-withdrawing Enhanced reactivity in alkylation; interfacial mechanism observed
N-(4-Methylphenyl)-2-phenylacetamide (MPA) 4-Methyl Electron-donating Reactivity via extraction mechanism in benzylation

Key Observations :

  • Steric hindrance : The ortho-ethyl group in this compound may impede reaction pathways compared to para-substituted analogs like NPA or CPA.

Reactivity in Alkylation Reactions

Phase-transfer-catalyzed benzylation studies reveal distinct mechanisms based on substituents:

  • Electron-withdrawing groups (NPA, CPA) : Reactions proceed via the interfacial mechanism , where the deprotonated amide reacts at the solvent-water interface .
  • Electron-donating groups (MPA, inferred for N-(2-ethylphenyl)) : Reactions follow the extraction mechanism , where the catalyst transports the reactive species into the organic phase .

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